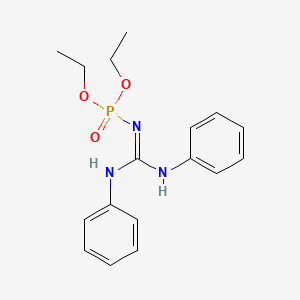
Diethyl N-(dianilinomethylidene)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl N-(dianilinomethylidene)phosphoramidate: These compounds are characterized by the presence of a single covalent bond between a tetracoordinate phosphorus (V) atom and a tricoordinate nitrogen (III) atom . Phosphoramidates are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl N-(dianilinomethylidene)phosphoramidate can be achieved through several methods. One common approach involves the reaction of diethyl phosphoramidate with aniline derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl N-(dianilinomethylidene)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the aniline moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while reduction can produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Diethyl N-(dianilinomethylidene)phosphoramidate is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in complex molecules .
Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings .
Wirkmechanismus
The mechanism by which diethyl N-(dianilinomethylidene)phosphoramidate exerts its effects involves the interaction of the phosphorus-nitrogen bond with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions or other reactive species . These interactions are crucial for its role in catalysis and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
- Diethyl phosphoramidate
- Diethyl amidophosphonate
- Diethyl phosphorylamide
Comparison: Diethyl N-(dianilinomethylidene)phosphoramidate is unique due to the presence of the dianilinomethylidene moiety, which imparts distinct reactivity and stability compared to other phosphoramidates. This uniqueness makes it valuable in specific applications where other phosphoramidates may not be suitable .
Eigenschaften
CAS-Nummer |
6186-04-5 |
|---|---|
Molekularformel |
C17H22N3O3P |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-1,3-diphenylguanidine |
InChI |
InChI=1S/C17H22N3O3P/c1-3-22-24(21,23-4-2)20-17(18-15-11-7-5-8-12-15)19-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H2,18,19,20,21) |
InChI-Schlüssel |
NWIMJXSJACBFJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(N=C(NC1=CC=CC=C1)NC2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]-](/img/structure/B14154044.png)
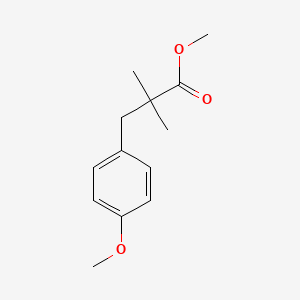

![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)
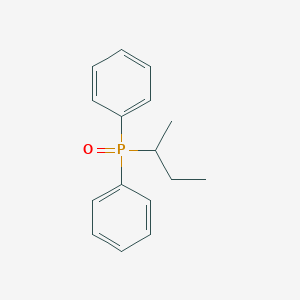
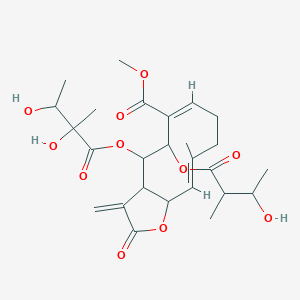
![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)

![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)
![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)
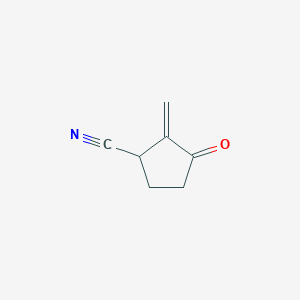
![5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14154114.png)
